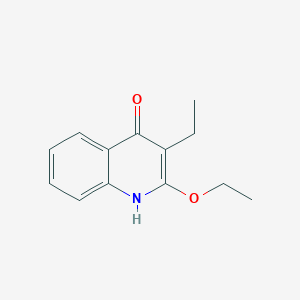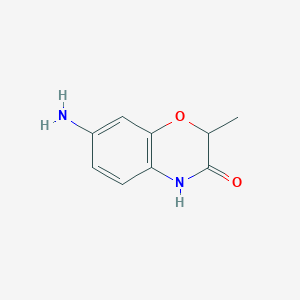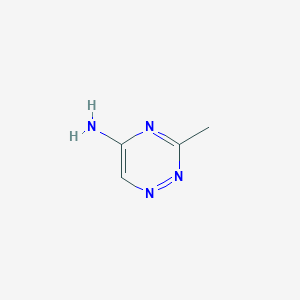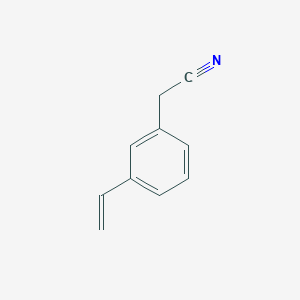
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and reduce inflammation. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to indomethacin and sulindac. It is widely used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Mécanisme D'action
Etodolac works by inhibiting the production of prostaglandins, which are chemical messengers that mediate pain and inflammation. Prostaglandins are produced by the COX enzymes, and Etodolac selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins in response to inflammation. By reducing the production of prostaglandins, Etodolac reduces pain and inflammation.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the inflammatory response. Etodolac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac has several advantages for use in lab experiments. It is a relatively inexpensive drug, making it accessible to researchers on a tight budget. It is also readily available and easy to obtain. However, Etodolac has some limitations. It is not a highly potent drug, so it may not be effective in all experimental models. It also has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on Etodolac. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the investigation of the potential therapeutic effects of Etodolac in other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, there is a need for more research on the safety and long-term effects of Etodolac. Overall, Etodolac is a promising drug with significant potential for the treatment of inflammatory conditions.
Méthodes De Synthèse
Etodolac can be synthesized by the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then hydrolyzed to yield the final product. This method of synthesis is relatively simple and efficient, making Etodolac a cost-effective drug.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Etodolac is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, leaving the COX-1 enzyme intact. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl esters.
Propriétés
Numéro CAS |
102476-22-2 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3 |
Clé InChI |
IXKPRDSSKVNTLV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



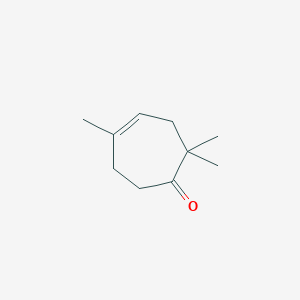
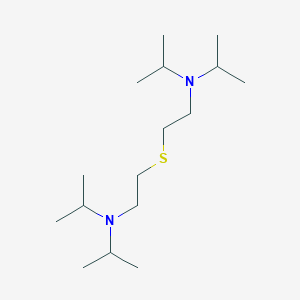

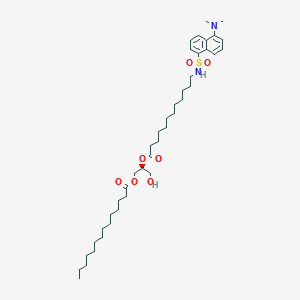
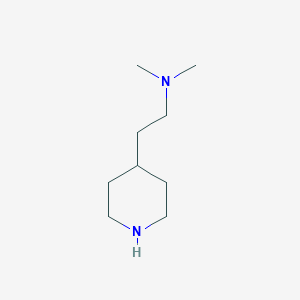
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)

![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)

